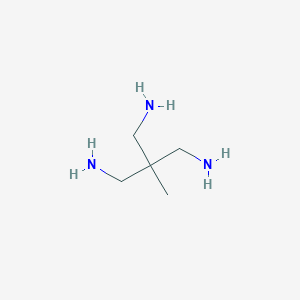
2-(氨甲基)-2-甲基-1,3-丙二胺
描述
2-(Aminomethyl)-2-methyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups, and is characterized by its branched structure. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
科学研究应用
2-(Aminomethyl)-2-methyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials.
准备方法
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-2-methyl-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-propanediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of 2-(Aminomethyl)-2-methyl-1,3-propanediamine often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as mixing, heating, and purification to obtain the final product.
化学反应分析
Types of Reactions
2-(Aminomethyl)-2-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism by which 2-(Aminomethyl)-2-methyl-1,3-propanediamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. This compound can also act as a ligand, binding to metal ions and affecting their catalytic properties.
相似化合物的比较
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound has a similar structure but contains a hydroxyl group instead of an additional amine group.
2-Methyl-1,3-propanediamine: This compound lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Aminomethyl)-2-methyl-1,3-propanediamine is unique due to its branched structure and the presence of two amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.
属性
IUPAC Name |
2-(aminomethyl)-2-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c1-5(2-6,3-7)4-8/h2-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDSCHVVUPHIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403952 | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15995-42-3 | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15995-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-(Aminomethyl)-2-methyl-1,3-propanediamine be utilized in the synthesis of complex molecules?
A1: 2-(Aminomethyl)-2-methyl-1,3-propanediamine serves as a versatile precursor in organic synthesis. For instance, it can react with ethyl orthoformate to yield 4-methyl-N,N′,N″-tri(toluene-p-sulphonyl)-2,6,7-triazabicyclo[2,2,2]octane []. This highlights its utility in constructing heterocyclic systems.
Q2: What is the significance of 2-(Aminomethyl)-2-methyl-1,3-propanediamine in coordination chemistry?
A2: This compound acts as a multidentate ligand, capable of coordinating to metal ions. It's particularly interesting in forming trinuclear linear 3d-4f-3d complexes, where it bridges two transition metal ions (Mn(II), Fe(II), Co(II), Zn(II)) through a central lanthanide ion (La(III), Gd(III), Tb(III), Dy(III)) []. This results in unique magnetic properties, with some complexes exhibiting single-molecule magnet behavior.
Q3: How do the properties of complexes formed with 2-(Aminomethyl)-2-methyl-1,3-propanediamine vary with different metal ions?
A3: The choice of metal ions significantly influences the complex's magnetic properties. For instance, Mn-Gd interactions are weaker compared to Fe-Gd and Co-Gd interactions []. Furthermore, the zero-field splitting parameter (D), a measure of magnetic anisotropy, is larger for Fe complexes than for Co complexes []. This highlights the possibility of fine-tuning magnetic behavior by selecting specific metal ion combinations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


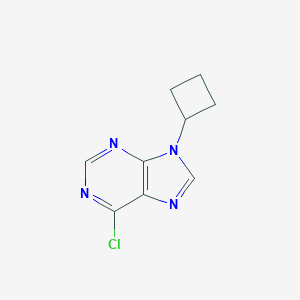
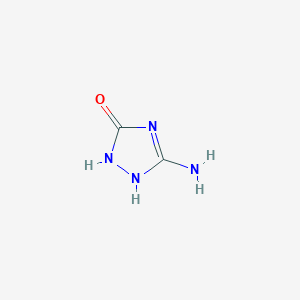
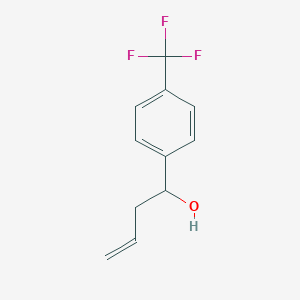
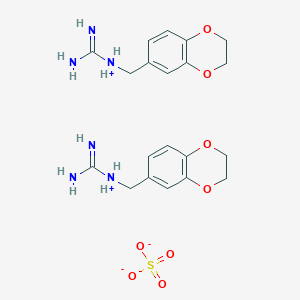
![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
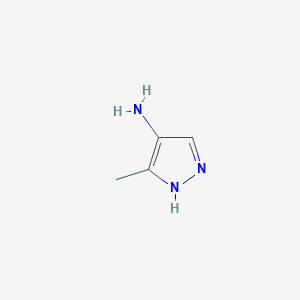

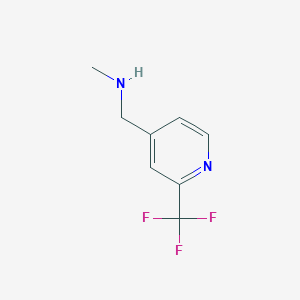
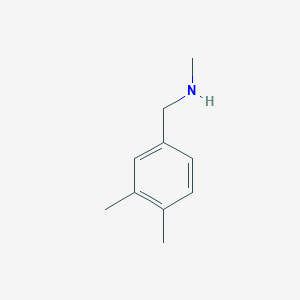

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)



